BenchChemオンラインストアへようこそ!

Zoniclezole hydrochloride

Anticonvulsant drug discovery NMDA receptor pharmacology Preclinical formulation

Zoniclezole hydrochloride (CGS 18416A) is a racemic, water-soluble, competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, developed by Novartis (originally Ciba‑Geigy) as a novel antiepileptic agent. It is structurally defined as 5‑chloro‑3‑(1‑(1H‑imidazol‑1‑yl)ethyl)‑1,2‑benzisoxazole hydrochloride, with a molecular weight of 284.14 g/mol and a melting point of 168–170 °C for the hydrochloride salt.

Molecular Formula C12H11Cl2N3O
Molecular Weight 284.14 g/mol
CAS No. 121929-46-2
Cat. No. B1251889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoniclezole hydrochloride
CAS121929-46-2
Synonyms5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole
CGS 18416A
CGS-18416A
zoniclezole
zoniclezole hydrochloride
Molecular FormulaC12H11Cl2N3O
Molecular Weight284.14 g/mol
Structural Identifiers
SMILESCC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl
InChIInChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H
InChIKeyXGQRATAWGQQGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoniclezole Hydrochloride (CAS 121929-46-2): Procurement-Grade Overview of a Water-Soluble NMDA Antagonist Anticonvulsant


Zoniclezole hydrochloride (CGS 18416A) is a racemic, water-soluble, competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, developed by Novartis (originally Ciba‑Geigy) as a novel antiepileptic agent [1]. It is structurally defined as 5‑chloro‑3‑(1‑(1H‑imidazol‑1‑yl)ethyl)‑1,2‑benzisoxazole hydrochloride, with a molecular weight of 284.14 g/mol and a melting point of 168–170 °C for the hydrochloride salt [2]. Preclinical studies demonstrated sustained anticonvulsant efficacy at relatively low oral doses in both maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models, positioning it as a representative of a novel class of water‑soluble glutamate receptor antagonists intended for epilepsy therapy [3][4]. The compound received orphan drug designation and was progressed to early clinical evaluation before development was discontinued in 1997 [5].

Why Generic Substitution Fails for Zoniclezole Hydrochloride – Key Procurement Risks of Analog Interchange


Anticonvulsant agents that share a broad mechanism class—such as glutamate receptor antagonism—are not functionally interchangeable. Zoniclezole hydrochloride was explicitly designed within a patent‑protected chemical series of 1,2‑benzisoxazole–imidazole hybrids to achieve high aqueous solubility while retaining competitive NMDA receptor antagonism, a combination that distinguishes it from both older NMDA antagonists (e.g., CGS 19755/Selfotel, which carries a phosphono‑acid moiety with limited oral bioavailability) and from the clinically established benzisoxazole anticonvulsant zonisamide, which acts primarily through sodium and calcium channel blockade rather than NMDA receptor antagonism [1][2]. The preclinical observation of sustained efficacy at relatively low oral doses further suggests a pharmacokinetic profile that would not be replicated by simply substituting a different NMDA antagonist or a generic benzisoxazole anticonvulsant [3]. Procuring an analog without equivalent solubility, target engagement, and in vivo duration of action risks experimental irreproducibility and structural mismatch in SAR or formulation studies [4].

Zoniclezole Hydrochloride (121929-46-2): Quantitative Comparator Evidence for Scientific Selection


Aqueous Solubility Advantage Over the NMDA Antagonist CGS 19755 (Selfotel)

Zoniclezole was designed as a water‑soluble member of a novel class of anticonvulsant glutamate antagonists, enabling oral formulation without the solubility limitations that constrained earlier competitive NMDA antagonists [1]. In contrast, CGS 19755 (Selfotel), a contemporaneous competitive NMDA antagonist from the same originator (Novartis/Ciba‑Geigy), is a phosphono‑acid‑containing piperidine carboxylate with poor oral bioavailability that required intravenous administration in clinical stroke trials [2]. The estimated aqueous solubility of zoniclezole (free base) at 25 °C is 54.73 mg/L, whereas CGS 19755 is reported as freely soluble in aqueous base but poorly absorbed orally, reflecting fundamental differences in ionization state and partition coefficient that directly affect formulation strategy and route of administration .

Anticonvulsant drug discovery NMDA receptor pharmacology Preclinical formulation

Mechanistic Differentiation from the Benzisoxazole Anticonvulsant Zonisamide

Both zoniclezole and zonisamide contain a 1,2‑benzisoxazole core, yet their anticonvulsant mechanisms are fundamentally distinct. Zoniclezole acts as a competitive antagonist at the NMDA‑type glutamate receptor, directly blocking excitatory neurotransmission mediated by glutamate [1]. Zonisamide, by contrast, exerts its anticonvulsant effects primarily through blockade of voltage‑sensitive sodium channels and T‑type calcium channels, with additional carbonic anhydrase inhibitory activity [2]. This mechanistic divergence means the two compounds are not interchangeable in target‑based screening campaigns or in studies requiring selective modulation of glutamatergic versus ion‑channel pathways. Notably, zonisamide is ineffective against pentylenetetrazol‑induced clonic seizures, whereas zoniclezole demonstrated activity against PTZ‑induced seizures in preclinical models, a differential efficacy profile that can be exploited in seizure‑model phenotyping [3].

Antiepileptic drug mechanisms Benzisoxazole SAR Target-based screening

Structural Scaffold Uniqueness Within the Novartis NMDA Antagonist Portfolio

Zoniclezole represents a structurally distinct chemotype—the 1,2‑benzisoxazole–imidazole hybrid—that is absent from other competitive NMDA antagonists explored by Novartis during the same era. CGS 19755 (Selfotel) is a constrained piperidine‑2‑carboxylic acid phosphonate, while CGP 37849 and CGP 39551 are unsaturated phosphono‑amino acid analogs [1][2]. The incorporation of an imidazole moiety linked via an ethyl bridge to the benzisoxazole core in zoniclezole was specifically claimed in the 1988‑1989 Ciba‑Geigy patent family (JPS6429376A; AU602594B2) as producing anticonvulsant agents with favorable water solubility and oral activity [3]. This scaffold is not represented in generic NMDA antagonist libraries, making zoniclezole a unique tool compound for exploring structure‑activity relationships at the benzisoxazole‑imidazole intersection of chemical space.

Medicinal chemistry NMDA antagonist chemotypes Patent landscape analysis

Pharmacokinetic Suitability for Sensitive Bioanalytical Method Development

A validated capillary GC‑MS method was developed and published for CGS 18416A (zoniclezole) in human plasma, achieving a lower limit of quantification (LLOQ) of 0.2 ng/mL over a validated range of 0.2–51 ng/mL using a stable‑isotope‑labelled internal standard [1]. This high sensitivity was necessitated by the compound's sustained preclinical efficacy at low oral doses, indicating low systemic exposure requirements [1]. By contrast, many early‑generation NMDA antagonists such as CGS 19755 required significantly higher clinical doses (e.g., 1.5 mg/kg i.v. in stroke trials) and lacked similarly optimized, publicly available bioanalytical methods at the preclinical stage [2]. The existence of a published, fully validated assay with demonstrated specificity, accuracy, and precision provides a directly transferable analytical framework for laboratories initiating pharmacokinetic or toxicokinetic studies with zoniclezole.

Bioanalytical chemistry Pharmacokinetic studies LC‑MS/MS method development

Zoniclezole Hydrochloride (121929-46-2): Evidence‑Backed Application Scenarios for Procurement Decision‑Making


NMDA Receptor Pharmacology Studies Requiring an Orally Bioavailable Competitive Antagonist

Zoniclezole hydrochloride is suitable as a tool compound for in vivo NMDA receptor pharmacology experiments where oral dosing is required and the phosphono‑acid chemotype of CGS 19755 (Selfotel) is prohibitive due to poor oral absorption [1]. Its competitive mechanism at the glutamate binding site of the NMDA receptor, combined with demonstrated oral anticonvulsant efficacy in rodent MES and PTZ models, makes it appropriate for studies examining glutamatergic contributions to seizure propagation, excitotoxicity, or synaptic plasticity [2]. The published GC‑MS bioanalytical method (LLOQ 0.2 ng/mL) further supports pharmacokinetic/pharmacodynamic (PK/PD) correlation studies [3].

Benzisoxazole Scaffold SAR and Medicinal Chemistry Diversification

The 1,2‑benzisoxazole–imidazole hybrid structure of zoniclezole is chemically distinct from both the phosphono‑amino acid NMDA antagonists and the sulfonamide‑substituted benzisoxazole anticonvulsant zonisamide [1][2]. Medicinal chemistry teams seeking to diversify screening libraries or explore novel chemotypes for NMDA receptor modulation can use zoniclezole as a reference standard for the benzisoxazole–imidazole subclass, enabling comparative SAR analysis against other heterocyclic glutamate antagonists [3]. The racemic nature of the compound (one chiral center at the ethyl bridge) also provides a basis for chiral resolution and enantiomer‑specific activity profiling [4].

Seizure Model Phenotyping and Anticonvulsant Drug Screening Panels

Zoniclezole's dual activity profile—effective against maximal electroshock (MES)‑induced tonic seizures and, to some degree, pentylenetetrazol (PTZ)‑induced seizures—contrasts with zonisamide, which is inactive against PTZ‑induced clonic seizures [1][2]. This differential seizure‑model coverage enables researchers to include zoniclezole in anticonvulsant screening panels as a prototype NMDA‑antagonist control, facilitating the classification of novel test compounds according to their mechanistic and phenotypic signatures. The compound's water solubility simplifies formulation for intraperitoneal or oral administration in rodent screening protocols [3].

Reference Standard for Bioanalytical Method Cross‑Validation

The existence of a peer‑reviewed, fully validated GC‑MS assay for CGS 18416A in human plasma—with documented specificity, recovery, precision, accuracy, and a stable‑isotope internal standard—makes zoniclezole hydrochloride a practical reference compound for cross‑validating new LC‑MS/MS or GC‑MS methods intended for low‑concentration anticonvulsant quantification [1]. Laboratories developing bioanalytical workflows for early‑stage antiepileptic drug candidates can use zoniclezole as a benchmark analyte to assess method sensitivity, extraction efficiency, and matrix effects, reducing method‑development risk and regulatory submission timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoniclezole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.